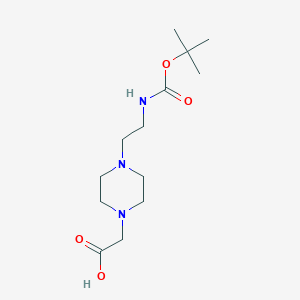

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid

Description

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid (CAS: 1185535-42-5) is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent and an acetic acid moiety. This structure confers versatility in medicinal chemistry, particularly as a bifunctional intermediate in peptide synthesis and proteolysis-targeting chimera (PROTAC) development . Its Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the acetic acid moiety facilitates conjugation to other molecules via amide or ester linkages .

Key properties include:

Properties

CAS No. |

1185535-42-5 |

|---|---|

Molecular Formula |

C13H25N3O4 |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]acetic acid |

InChI |

InChI=1S/C13H25N3O4/c1-13(2,3)20-12(19)14-4-5-15-6-8-16(9-7-15)10-11(17)18/h4-10H2,1-3H3,(H,14,19)(H,17,18) |

InChI Key |

GFXIXIVRNYSAQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCN(CC1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid typically involves the following steps:

Protection of the amine group: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperazine.

Deprotection: If necessary, the Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid is not fully understood. as a piperazine derivative, it is believed to interact with specific molecular targets, such as neurotransmitter receptors and ion channels, leading to changes in their activity. The Boc protecting group may also influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound Name | CAS | Substituent(s) | LogP | PSA (Ų) | Synthetic Yield | Key Applications | References |

|---|---|---|---|---|---|---|---|

| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid | 156478-71-6 | None (parent structure) | 1.2* | 70.1 | 67% | PROTAC synthesis | [8, 17] |

| 2-(4-(Boc)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid | 885274-26-0 | 3-(Trifluoromethyl)phenyl | 3.26 | 70.08 | 48%† | Lipophilic drug intermediates | [9] |

| 2-[4-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride | 180576-05-0 | Fmoc-protected aminoethyl | N/A | 105.5 | N/A | Solid-phase peptide synthesis | [3] |

| 2-(4-(Boc)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid | 885272-01-8 | 4-Chlorophenyl | 2.8* | 70.1 | N/A | Anticancer scaffold | [19] |

*Estimated based on analogous structures. †Yield from a related fluorobenzoyl derivative ().

Key Observations:

Substituent Effects :

- Aromatic groups (e.g., 3-trifluoromethylphenyl in [9]) increase lipophilicity (LogP = 3.26 vs. 1.2 for parent compound), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Halogenated derivatives (e.g., 4-chlorophenyl in [19]) improve binding to hydrophobic enzyme pockets, commonly exploited in kinase inhibitors.

Protecting Group Variations :

Key Findings:

- High-Yield Synthesis: The target compound’s 100% yield () outperforms analogues like 4-(4-Boc-piperazino)benzoic acid (30%, ), likely due to fewer steric hindrances.

- PROTAC Utility : The parent structure’s acetic acid group enables efficient conjugation to E3 ligase ligands, as demonstrated in tert-butyl-protected intermediates for anticancer agents .

Physicochemical and Pharmacokinetic Profiles

- LogP and Solubility : The trifluoromethyl derivative (LogP = 3.26) exhibits higher membrane permeability than the parent compound (LogP ~1.2) but may require formulation optimization for in vivo use .

- Hydrogen Bonding : All compounds show high polar surface area (PSA >70 Ų), limiting oral bioavailability but favoring solubility in polar solvents .

Biological Activity

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid, with the CAS number 1185535-42-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C13H25N3O4, and it has a molecular weight of 287.36 g/mol. The structural representation includes a piperazine ring, which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H25N3O4 |

| Molecular Weight | 287.36 g/mol |

| CAS Number | 1185535-42-5 |

| SMILES | CC(C)(C)OC(=O)NCCN1CCN(CC1)CC(=O)O |

The compound is believed to interact with various biological pathways, particularly through modulation of neurotransmitter receptors. Its structural similarity to known pharmacological agents suggests potential activity as a receptor agonist or antagonist.

- Dopamine Receptor Interaction : Research indicates that similar compounds can act as partial agonists at dopamine receptors, specifically D2 receptors. These interactions may influence pathways related to mood regulation and neuroprotection .

- Antibacterial Properties : Preliminary studies suggest that derivatives of the compound exhibit antibacterial activity by inhibiting bacterial topoisomerases, which are essential for DNA replication in bacteria. This mechanism has been observed in compounds targeting E. coli .

- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential for use in cancer therapeutics. The specific pathways involved require further elucidation but may include apoptosis induction and cell cycle arrest mechanisms.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of piperazine derivatives, including the target compound. Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of related piperazine compounds in models of neurodegeneration. The study found that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.